![molecular formula C17H23N3O5S B2701862 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097915-28-9](/img/structure/B2701862.png)
1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Methodologies
The synthesis of complex organic compounds, such as 1-carbamoyl-2-oxopropyl acetate derivatives, involves acetoxylation processes that benefit from mild reaction conditions and excellent yields. These methodologies are significant in organic synthesis, providing pathways to diverse molecular structures (Liu, Chen, Zhang, & Zhu, 2011). Similarly, crystal structure analysis, as demonstrated by Li et al. (2015), is crucial for understanding the molecular configurations of complex compounds, offering insights into their chemical properties and potential applications (Li, Liu, Zhu, Chen, & Sun, 2015).
Catalysis and Organocatalysis
The development of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, as explored by O. and Steel (1998), highlights the utility of specific organometallic frameworks in catalysis, potentially applicable to a wide range of synthetic transformations (O. & Steel, 1998). Moreover, the catalytic capabilities of ionic liquids, such as 1-ethyl-3-methylimidazolium-acetate, in facilitating benzoin condensation and hydroacylation reactions, underline the potential of ionic liquids in enhancing chemical syntheses (Kelemen, Hollóczki, Nagy, & Nyulászi, 2011).
Antibacterial and Antifungal Activities
The synthesis of novel compounds with potential antibacterial and antifungal activities is a critical area of pharmaceutical research. For instance, the development of azetidinones and their evaluation against fungal infections indicate the importance of chemical synthesis in discovering new therapeutic agents (Toraskar, Kadam, & Kulkarni, 2009). Similarly, the antifungal activity of carbendazim derivatives, supported on polymers like poly(ethylene-co-vinyl alcohol) and epoxy resin, showcases innovative approaches to enhancing the efficacy and delivery of fungicidal agents (Park, Lee, Park, Kim, Chung, & Yoon, 2001).
properties
IUPAC Name |
[1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-12(21)25-17(2,3)16(22)18-10-11-19-14-6-4-5-7-15(14)20(13-8-9-13)26(19,23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBCRUIUSUHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)
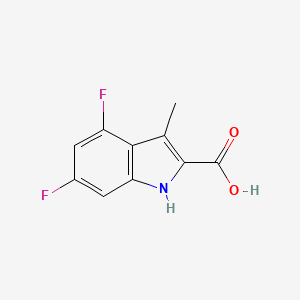
![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)
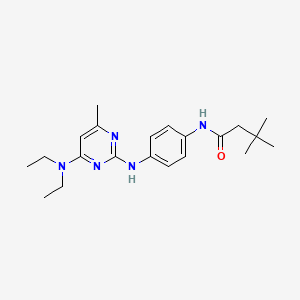
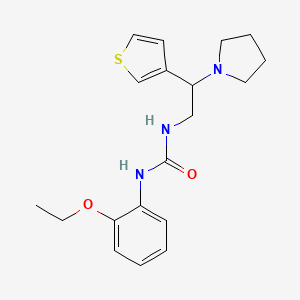
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
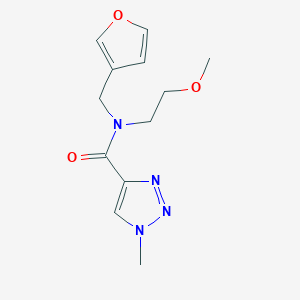
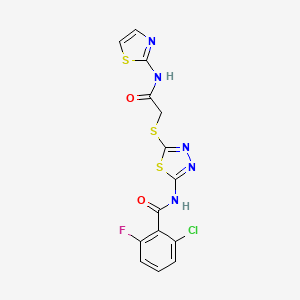
![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)
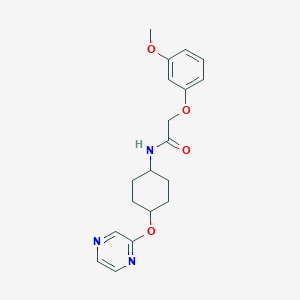
![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)